![molecular formula C19H20N2O3S B2807198 N-(4-乙基苯基)-4-氧代-1,2,5,6-四氢-4H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺 CAS No. 898462-88-9](/img/structure/B2807198.png)

N-(4-乙基苯基)-4-氧代-1,2,5,6-四氢-4H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

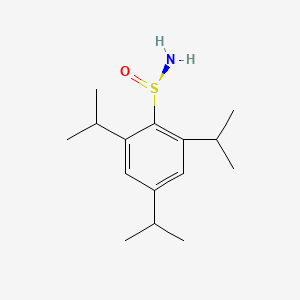

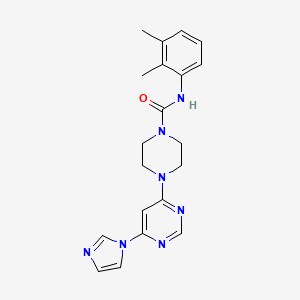

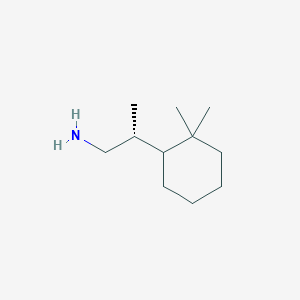

This compound is a sulfonamide derivative linked to a quinoline structure. Sulfonamides are a group of drugs that are widely used in medicine, primarily as antibiotics . Quinolines, on the other hand, are aromatic compounds that are also found in many drugs and other bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring . The sulfonamide group (-SO2NH2) would be attached to the quinoline ring .Chemical Reactions Analysis

As a sulfonamide and a quinoline, this compound could potentially undergo a variety of chemical reactions. Sulfonamides can react with amines, alcohols, and other nucleophiles, while quinolines can undergo electrophilic substitution, among other reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a sulfonamide, it would likely have some degree of water solubility due to the polar nature of the sulfonamide group. The quinoline ring is aromatic and therefore relatively stable .科学研究应用

多态性修饰和利尿特性

已探索相关吡咯并喹啉化合物的多态性修饰,揭示了晶体堆积的差异以及由于强大的利尿特性而用作新高血压补救措施的潜力。对结构相似的化合物 6-羟基-N-(4-甲氧基苯基)-4-氧代-2,4-二氢-1H-吡咯[3,2,1-ij]喹啉-5-甲酰胺的研究显示了两种具有不同晶体组织的多晶型形式,表明了一种细致入微的高血压管理药物制剂和设计方法(Shishkina 等人,2018)。

抗结核活性

已探索吡咯并喹啉衍生物的抗结核潜力,提供了对这些化合物针对结核病的合成和评估的见解。这包括合成一系列杂芳酰胺以比较它们的抗结核活性,证明了基于吡咯并喹啉的化合物在治疗传染病方面的治疗潜力(Ukrainets 等人,2008)。

杀菌活性

对具有潜在杀菌活性的吡咯并喹啉衍生物的研究导致了各种衍生物的合成,从 6-羟基-1,2-二氢-4-吡咯[3,2,1-ij]喹啉-4-酮开始。这些化合物在解决真菌感染方面显示出前景,突出了吡咯并喹啉支架在开发杀真菌剂方面的多功能性(Kappe & Kappe, 2009)。

生物特性的合成和结构分析

吡咯并喹啉衍生物的合成和结构分析重点关注它们的利尿和生物特性,强调了这些化合物在各种治疗领域的潜力。这包括用于制备吡咯并喹啉羧酸烷基酰胺的改进方法,为新药开发提供了一条途径(Ukrainets 等人,2011)。

作用机制

Target of Action

The primary targets of this compound are likely to be enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folate, a vital nutrient .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The sulfonamide moiety in the compound is structurally similar to para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase . This similarity allows the compound to competitively inhibit the enzyme, thereby disrupting folate synthesis .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, the compound disrupts the folate synthesis pathway . This leads to a decrease in the levels of dihydrofolate and tetrahydrofolate, which are essential for DNA synthesis and cell division . The inhibition of carbonic anhydrase affects the carbon dioxide hydration and bicarbonate buffering system , potentially impacting various physiological processes such as respiration and pH regulation .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine . The compound’s ADME properties could be influenced by its chemical structure, particularly the presence of the quinoline and sulfonamide moieties.

Result of Action

The inhibition of dihydropteroate synthetase by the compound can lead to a decrease in bacterial DNA synthesis and cell division, providing a potential antibacterial effect . The inhibition of carbonic anhydrase could have various effects depending on the specific isoform of the enzyme that is targeted .

安全和危害

Like all drugs, sulfonamides and quinolines can have side effects and toxicities. Sulfonamides are known to cause allergic reactions in some people, and overuse can lead to bacterial resistance . Quinolines can also have various side effects depending on their specific structures and biological targets .

属性

IUPAC Name |

N-(4-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-2-13-3-6-16(7-4-13)20-25(23,24)17-11-14-5-8-18(22)21-10-9-15(12-17)19(14)21/h3-4,6-7,11-12,20H,2,5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJMOGJGVNUNKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2807117.png)

![N-[2-(1-Adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2807121.png)

![N-[4-[2-keto-2-(o-anisylamino)ethyl]thiazol-2-yl]-3,5-dimethoxy-benzamide](/img/structure/B2807123.png)

![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2807133.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2807134.png)